molecular formula C6H11ClF3N B2678190 (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 405878-99-1

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2678190
CAS No.: 405878-99-1
M. Wt: 189.61
InChI Key: AZKRPICYNZZGGW-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N It is a hydrochloride salt of an amine, featuring a cyclopropylmethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride has garnered attention as a potential therapeutic agent due to its unique structure that allows for specific interactions with biological targets.

  • Antimalarial Activity : Research has indicated that compounds similar to this amine hydrochloride exhibit significant antimalarial properties. For instance, modifications involving trifluoromethyl groups have been shown to enhance the potency against malaria parasites while improving pharmacokinetic profiles .
  • Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity. In particular, it has been associated with inhibiting enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

Pharmacology

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by interacting with specific receptors in the nervous system .
  • Antimicrobial Properties : Case studies have demonstrated moderate antibacterial activity against certain bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents .

Case Study 1: Antimalarial Activity

In a study exploring the antimalarial properties of various compounds, this compound was included in a panel of tested substances. The results indicated that modifications to the trifluoromethyl group significantly enhanced the compound's activity against Plasmodium falciparum .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions found that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in conditions where enzyme activity is dysregulated .

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropylmethyl group can influence its overall stability and reactivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the trifluoroethyl group.

Uniqueness

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of both cyclopropylmethyl and trifluoroethyl groups. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features confer potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing relevant findings from diverse sources.

This compound is characterized by its cyclopropylmethyl group and a trifluoroethyl substituent. These structural elements influence its reactivity and interaction with biological targets. The compound is typically utilized as a reagent in organic synthesis and has applications in enzyme inhibition studies and protein interactions .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism of action may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites can activate or inhibit signaling pathways, impacting cellular responses.

These interactions often lead to changes in physiological processes such as inflammation, pain response, or metabolic regulation .

Biological Activities

Research has revealed various biological activities associated with this compound:

  • Antiinflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects in preclinical models. For instance, analogs have shown effectiveness in reducing inflammation markers with minimal cytotoxicity .
  • Antiparasitic Effects : Studies indicate that derivatives of this compound may possess activity against parasitic infections, suggesting potential therapeutic applications in treating diseases like malaria .
  • Cytotoxicity Profiles : The cytotoxic effects vary significantly among different derivatives. Some exhibit low toxicity while maintaining high potency against target cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydrophobicity : Modifications that enhance lipophilicity can improve membrane permeability but may reduce overall potency.
  • Substituent Variations : Variations in substituents on the cyclopropyl or trifluoroethyl groups can lead to significant changes in biological activity. For example, replacing certain groups has been shown to increase potency against specific targets by several folds .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Anti-inflammatory Effects : In a rat model of adjuvant arthritis, analogs demonstrated significant reductions in inflammatory markers at low doses compared to traditional NSAIDs .
    CompoundED50 (mg/kg)Mechanism
    Compound A0.05COX inhibition
    Compound B0.02Lipoxygenase inhibition
  • Antiparasitic Activity : A study on Plasmodium falciparum showed that certain derivatives inhibited parasite growth effectively at sub-micromolar concentrations .
    CompoundIC50 (µM)Target
    Compound X0.25Pf20S proteasome
    Compound Y0.30P-glycoprotein

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRPICYNZZGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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